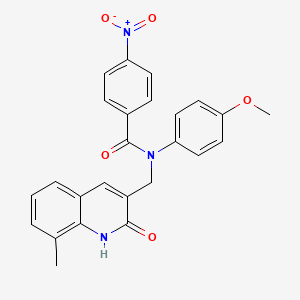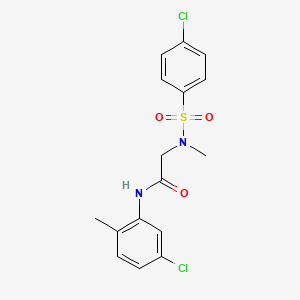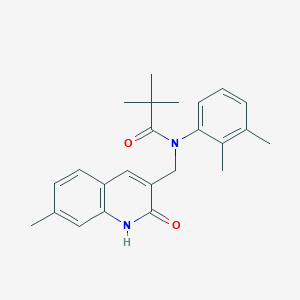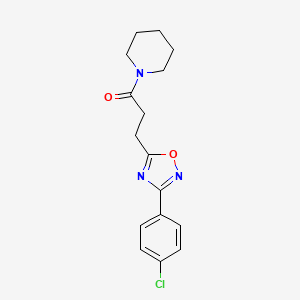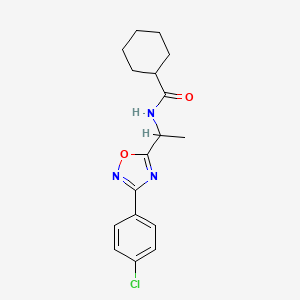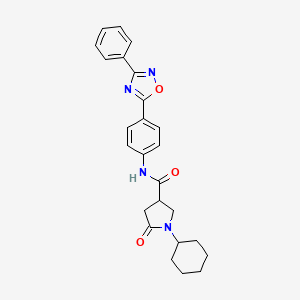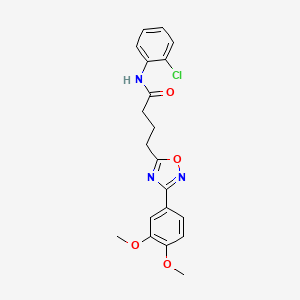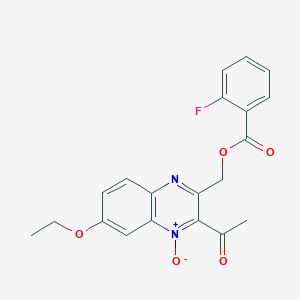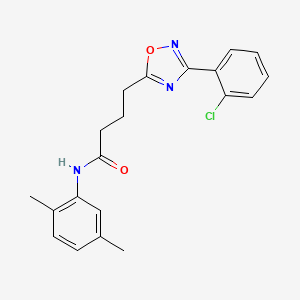![molecular formula C25H28N4O B7687026 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687026.png)
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as TAK-659, is a small-molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of pyrazoloquinoline derivatives and has been shown to have potent anti-tumor activity in preclinical studies.
作用機序
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide inhibits BTK by binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules in the BCR pathway. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is rapidly absorbed and reaches peak plasma concentrations within 2-4 hours after oral administration. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is extensively metabolized in the liver and excreted in the feces and urine. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects on body weight, organ weight, or hematological parameters.
実験室実験の利点と制限
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has also shown promising anti-tumor activity in preclinical studies, making it a promising candidate for further development. However, 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has some limitations, including its potential to cause off-target effects due to its inhibition of other kinases besides BTK. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide may also have limited efficacy in certain cancer types, and further studies are needed to determine its optimal dosing and treatment duration.
将来の方向性
There are several future directions for the development of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One potential avenue is the combination of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the investigation of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in combination with other BTK inhibitors to overcome resistance to BTK inhibition. Additionally, further studies are needed to determine the optimal dosing and treatment duration of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in different cancer types. Overall, 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has the potential to be a valuable addition to the arsenal of anti-cancer agents and warrants further investigation.
合成法
The synthesis of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a series of steps that include the reaction of 3-amino-4-chloroquinoline with 1-bromo-2-tert-butylbenzene to form the intermediate compound, 4-chloro-N-(1-tert-butyl-2-(4-chloroquinolin-3-yl)ethyl)benzamide. This intermediate compound is then reacted with 1-bromo-1-butene to obtain the final product, 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. The synthesis of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its anti-tumor activity in a variety of cancer types including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide inhibits the growth of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key signaling molecule in the B-cell receptor (BCR) pathway. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to be more potent than other BTK inhibitors, such as ibrutinib, and has the potential to overcome resistance to BTK inhibitors. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor.
特性
IUPAC Name |
4-tert-butyl-N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-5-6-15-29-23-20(16-18-9-7-8-10-21(18)26-23)22(28-29)27-24(30)17-11-13-19(14-12-17)25(2,3)4/h7-14,16H,5-6,15H2,1-4H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEMCDDFQLYCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


